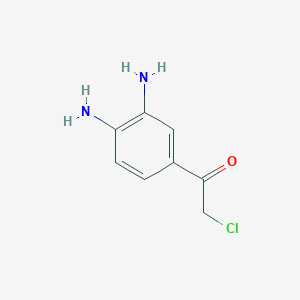
Acetophenone,3,4-diamino-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone,3,4-diamino-2-chloro- is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of amino groups at the 3 and 4 positions and a chlorine atom at the 2 position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone,3,4-diamino-2-chloro- can be achieved through several synthetic routes. One common method involves the nitration of acetophenone to introduce nitro groups, followed by reduction to convert the nitro groups to amino groups. The chlorination step can be performed using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of Acetophenone,3,4-diamino-2-chloro- often involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The chlorination step is carefully monitored to prevent over-chlorination and to ensure the selective introduction of the chlorine atom at the desired position.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone,3,4-diamino-2-chloro- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted acetophenone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Acetophenone,3,4-diamino-2-chloro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Acetophenone,3,4-diamino-2-chloro- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes, receptors, and other biomolecules. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone,3,4-diamino-2-bromo-: Similar structure but with a bromine atom instead of chlorine.
Acetophenone,3,4-diamino-2-fluoro-: Similar structure but with a fluorine atom instead of chlorine.
Acetophenone,3,4-diamino-2-iodo-: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
Acetophenone,3,4-diamino-2-chloro- is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with other molecules. The presence of both amino groups and a chlorine atom provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
2-chloro-1-(3,4-diaminophenyl)ethanone |
InChI |
InChI=1S/C8H9ClN2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4,10-11H2 |
Clave InChI |
NMJVWDZFUZKNHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CCl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,5R,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B12514374.png)
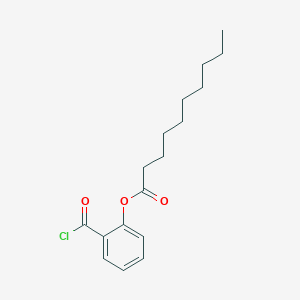

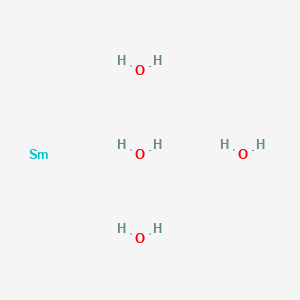
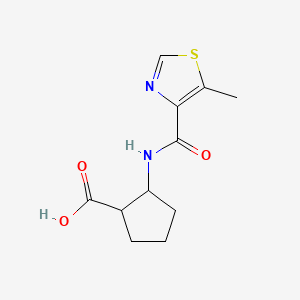
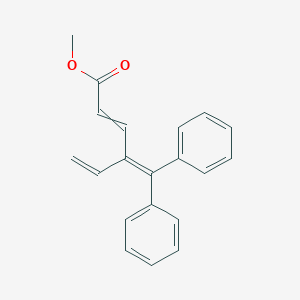

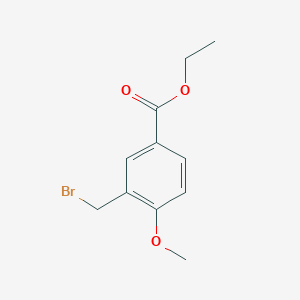
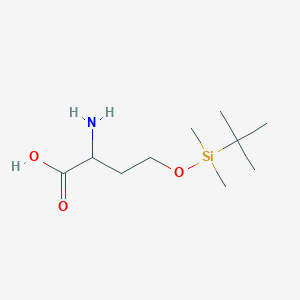


![6-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid](/img/structure/B12514447.png)
